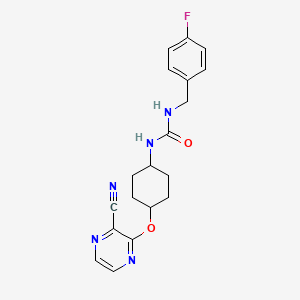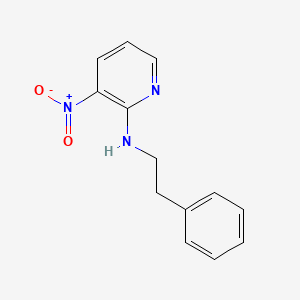
3-nitro-N-(2-phenylethyl)-2-Pyridinamine
Vue d'ensemble
Description
3-nitro-N-(2-phenylethyl)-2-Pyridinamine (NPEPA) is a chemical compound that has been widely studied for its potential use as a therapeutic agent. It belongs to the class of nitroaromatic compounds, which have been shown to possess various biological activities. NPEPA has been found to exhibit potent antitumor, antibacterial, and antifungal activities. In
Applications De Recherche Scientifique
Magnetic Properties and Single-Molecule Magnet Behavior
The study of lanthanide-radical systems, specifically cyclic LnIII-radical complexes utilizing phenyltrifluoroacetylacetonate as a coligand, reveals their potential in modulating spin dynamics. These compounds demonstrate ferromagnetic interactions and single-molecule magnet behavior, which are crucial for applications in quantum computing and magnetic storage devices. The role of β-diketonate coligands in these systems is significant for determining magnetic relaxation properties, indicating the potential of 3-nitro-N-(2-phenylethyl)-2-Pyridinamine derivatives in this area (Mei et al., 2012).
High-Spin Ground State in Biradicals
The design and synthesis of pyridine-substituted nitronyl nitroxide biradicals have shown that these compounds can maintain a triplet ground state, which is significant for the development of molecule-based magnets. The stability of the high-spin ground state in these biradicals, despite the presence of heteroatomic substitution or ionic charge, opens new pathways for creating magnetic materials with tailored properties for technological applications (Hayakawa et al., 2006).
Charge Density and Hydrogen Bonding in Optical Materials
Investigations into the charge density and hydrogen bonding of compounds like 5-nitro-2-[[1-phenylethyl]amino]pyridine have provided insights into their structural attributes and how these relate to physical properties such as second-harmonic generation. Understanding the intramolecular hydrogen bonding and its impact on molecular properties is essential for designing advanced optical materials with superior performance (Cole et al., 2002).
Single-Chain Magnet Behavior
The development of single-chain magnets, such as those derived from Mn(III) and Ni(II) complexes separated by isolating networks, showcases the potential of this compound derivatives in creating materials with unique magnetic properties. These materials, characterized by significant magnetic isolation and ferromagnetic interactions, are promising for applications in data storage and spintronics (Miyasaka et al., 2008).
Polymerization Catalysts
The role of electron-withdrawing substituents in neutral nickel(II) polymerization catalysts highlights the importance of this compound derivatives in facilitating ethylene polymerization to produce high-molecular-weight polyethylene. This application is crucial for the plastics industry, where the demand for efficient and effective catalysts is continuously growing (Osichow et al., 2013).
Propriétés
IUPAC Name |
3-nitro-N-(2-phenylethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)12-7-4-9-14-13(12)15-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKXEFZUYFKCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-phenyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2651871.png)
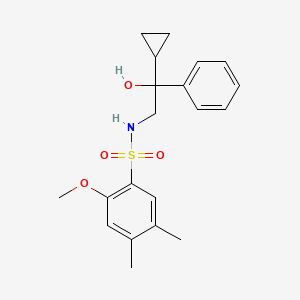
![N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2651874.png)
![N-(4-chloro-2-methoxyphenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide](/img/structure/B2651875.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651876.png)
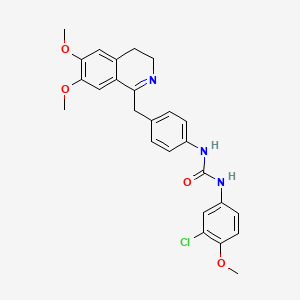
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2651878.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651879.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2651882.png)
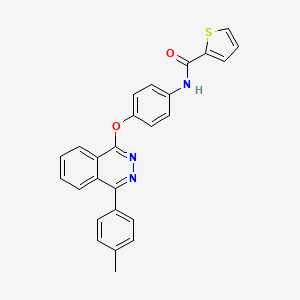
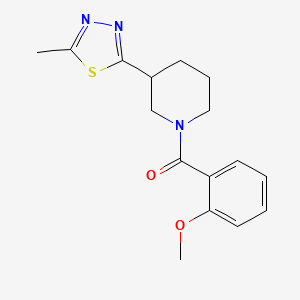
![(3-Chlorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2651886.png)
